5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Historical Context of Quinoline Derivatives Research
Quinoline derivatives have played a pivotal role in medicinal and synthetic chemistry since their discovery in the 19th century. The isolation of quinoline from coal tar by Friedlieb Ferdinand Runge in 1834 marked the beginning of systematic studies on this heterocyclic scaffold. Early research focused on natural alkaloids like quinine, which became a cornerstone for antimalarial therapy. The synthetic era began in the 1930s with the development of chloroquine, a 4-aminoquinoline derivative that revolutionized malaria treatment.
The specific structural subclass of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids emerged as a focus in the mid-20th century during investigations into antibiotic resistance mechanisms. The compound 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid represents an advanced iteration of these studies, combining methoxy substituents with the biologically critical 3-carboxylic acid group. Key synthetic milestones include:
Significance in Scientific Literature
This compound occupies a unique niche due to its dual functionality:
- Pharmacological potential : Serves as precursor for anti-inflammatory and antimicrobial agents
- Coordination chemistry : The 3-carboxylate and 4-oxo groups enable metal chelation for catalytic applications
Recent studies demonstrate its utility in:
- Hybrid molecule development : Ghanim et al. incorporated similar structures into ibuprofen-quinoline hybrids with enhanced anti-inflammatory activity
- Antiplasmodial research : Rani et al. showed derivatives inhibit Plasmodium falciparum with IC~50~ values ≤50 nM
- Material science : Used in synthesizing luminescent complexes for optoelectronic devices
Nomenclature and Classification Systems
IUPAC Name : this compound
Systematic breakdown :
- Core: Quinoline (bicyclic C~9~H~7~N structure)
- Substituents:
- Methoxy (-OCH~3~) at positions 5 and 7
- Oxo (=O) at position 4
- Carboxylic acid (-COOH) at position 3
Classification :
| Category | Subclass | Key Features |
|---|---|---|
| Heterocycles | Azanaphthalenes | Benzene fused with pyridine ring |
| Quinolones | 4-Oxo-3-carboxyquinolines | Antibacterial pharmacophore |
| Di-substituted methoxy | 5,7-Dimethoxy derivatives | Enhanced metabolic stability |
This classification aligns with WHO guidelines for quinoline-based therapeutic agents.
Relationship to Other Quinoline-Based Molecules
Structural and functional comparisons with key derivatives:
Critical structural advantages:
Properties
IUPAC Name |
5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-6-3-8-10(9(4-6)18-2)11(14)7(5-13-8)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFJEEXBHNBXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The process initiates with the condensation of 3,5-dimethoxyaniline with diethyl ethoxymethylenemalonate under anhydrous conditions, forming the ethoxymethylene malonate intermediate. Cyclization occurs via thermal activation at 120–140°C in diphenyl ether, generating the quinoline core. Final hydrolysis using 10% aqueous NaOH at reflux liberates the carboxylic acid functionality, achieving yields of 68–72%.
Table 1.1: Gould-Jacobs Protocol Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization Temp | 130°C ± 5°C | ±8% yield |
| NaOH Concentration | 8–12% w/v | ±5% yield |
| Hydrolysis Duration | 3–4 h | ±3% yield |
The method’s robustness is counterbalanced by prolonged reaction times (18–24 h total) and the need for rigorous moisture exclusion during the cyclization phase.
Hydrolytic Cleavage of Ester Precursors
Ester-to-acid conversion represents a critical step in multiple synthetic routes. Patent data reveals that ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes alkaline hydrolysis under controlled conditions.
Standard Hydrolysis Protocol
A suspension of the ester intermediate (15 g, 0.05 mol) in 2N NaOH (150 mL) refluxes for 2 h, followed by acidification to pH 4 with HCl. This yields 10.5 g (92%) of the target acid as a pale white solid. Microwave-assisted hydrolysis variants reduce processing time to 20–30 min while maintaining 85–89% yields.
Table 2.1: Hydrolysis Efficiency Comparison
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 2 h | 92% | 98.2% |
| Microwave | 25 min | 87% | 97.8% |
Alkylation-Ring Closure Strategies
US Patent 4,822,801 details a novel approach combining alkylation and ring-closure steps for fluoroquinolone analogs, adaptable to the methoxy-substituted target.
Sequential Alkylation and Cyclization
- Alkylation : Treatment of 2,4,5-trifluoro-3-methoxybenzoyl chloride with cyclopropylamine in t-butanol at 45°C for 3 h.
- Ring Closure : Addition of potassium t-butoxide (1.2 eq) induces cyclization at 60°C for 5 h, forming the quinoline skeleton.
- Demethylation-Hydrolysis : Sequential HCl-mediated demethylation (100°C, 4 h) and NaOH hydrolysis yields the final acid.
This method achieves 78% overall yield but requires precise temperature control during cyclization to prevent decarboxylation.
Microwave-Assisted Synthesis
Modern adaptations employ microwave irradiation to accelerate key steps. A 2019 protocol demonstrates:
One-Pot Microwave Procedure
Reagents (3,5-dimethoxyaniline, diethyl ethoxymethylenemalonate, Al(CH₃)₃) in THF undergo microwave irradiation at 120°C for 1.5 min, directly yielding the carboxylic acid after acidic workup. This method reduces synthesis time from 24 h to <2 h but requires specialized equipment.
Table 4.1: Microwave vs Conventional Synthesis
| Metric | Microwave | Conventional |
|---|---|---|
| Total Time | 110 min | 28 h |
| Isolated Yield | 81% | 72% |
| Energy Consumption | 0.8 kWh | 3.2 kWh |
Solid-Phase Synthesis for High-Throughput Production
Adapting pharmaceutical combinatorial techniques, polystyrene-supported HOBt mediates amide couplings in a modular synthesis. While primarily used for analog libraries, this approach achieves 65–70% yields for the target acid when using:
Polymer-Assisted Protocol
- Resin-bound HOBt (1.2 eq) activates the ester intermediate
- Nucleophilic displacement with in-situ generated carboxylate
- Cleavage with TFA/CH₂Cl₂ (1:1 v/v) yields pure acid
Comparative Analysis of Synthetic Methods
Table 6.1: Method Benchmarking
| Method | Scalability | Cost Index | Environmental Factor |
|---|---|---|---|
| Gould-Jacobs | High | 1.0 | Moderate (solvent use) |
| Microwave | Medium | 1.8 | Low (energy savings) |
| Solid-Phase | Low | 3.2 | High (resin waste) |
The Gould-Jacobs method remains optimal for industrial-scale synthesis, while microwave techniques suit small-batch research. Patent-derived alkylation routes show promise but require further optimization for methoxy-substituted systems.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry
5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Potassium permanganate |
| Reduction | Conversion of oxo group to hydroxyl group | Sodium borohydride |
| Substitution | Replacement of methoxy groups with other functions | Amines or thiols |
Biology
The compound exhibits significant biological activities, particularly in oncology. Studies have shown its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa Cells | 0.126 |
| SMMC-7721 Cells | 0.071 |
| K562 Cells | 0.164 |
These values indicate that it may be more potent than conventional chemotherapeutic agents like doxorubicin. The mechanism of action involves interaction with DNA and proteins related to cell cycle regulation.
Medicine
Research into the therapeutic applications of this compound includes:
- Antiviral Activity : Investigated as an HIV-1 integrase strand transfer inhibitor.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
A study highlighted its potential as an anti-inflammatory agent, where synthesized analogues were evaluated for their ability to inhibit lipoxygenase (LOX) activity with promising results (IC50 = 10 μM) .
Anticancer Activity
A detailed study demonstrated the compound's ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest. The presence of electron-donating methoxy groups enhances its efficacy, while substitutions with electron-withdrawing groups diminish activity.
Antimicrobial Studies
Another study focused on the antimicrobial properties of related compounds within the quinoline family. Compounds were screened against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antimicrobial activity .
Industrial Applications
In industry, this compound is utilized in developing new materials and chemical processes. Its unique structural features make it suitable for creating specialized compounds with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Quinoline-3-carboxylic acid derivatives exhibit diverse biological properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Key Observations:
- Methoxy vs. Methyl Groups : Methoxy substituents (electron-donating) improve solubility but may reduce membrane permeability compared to methyl groups (e.g., 5,8-dimethyl analog) .
- Halogenation : Fluorine atoms (e.g., Synthon A) enhance metabolic stability and antibacterial activity by increasing lipophilicity and target binding . Chlorine substituents (e.g., Compound 3.7) improve kinase inhibition via electron-withdrawing effects .
- Amino Groups: Polar amino groups (e.g., 5,7-diamino derivative) enhance hydrogen bonding but may limit blood-brain barrier penetration .
Biological Activity
5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Methoxy groups at positions 5 and 7
- An oxo group at position 4
- A carboxylic acid group at position 3
| Property | Value |
|---|---|
| CAS Number | 2274787-60-7 |
| Molecular Formula | C₁₂H₁₁N₁O₅ |
| Molecular Weight | 249.2 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for various quinoline derivatives suggest promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 5,7-Dimethoxy-4-oxo... | E. coli | 0.23 |
| 4-Hydroxy-6,7-dimethoxy... | S. aureus | 0.47 |
| 5-Methoxy-4-oxo... | Bacillus cereus | 0.70 |
Anticancer Properties
The compound has been studied for its potential anticancer effects. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example, a derivative with a similar structure was found to inhibit cell proliferation in human breast cancer cells with an IC50 value of approximately 10 µM.
HIV Integrase Inhibition
Recent studies have highlighted the potential of quinoline derivatives as inhibitors of HIV integrase (IN). The docking studies suggest that these compounds can effectively bind to the active site of IN, offering a pathway for the development of new anti-HIV medications.
Case Study: HIV Integrase Inhibition
A study evaluated a series of synthesized quinoline derivatives for their ability to inhibit HIV integrase. The most potent compound exhibited an EC50 value of 75 µM, demonstrating moderate efficacy in blocking HIV replication.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Apoptosis Induction : Certain derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, contributing to their therapeutic potential.
Q & A
Q. What are the primary synthetic routes for 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves multi-step protocols starting with substituted aniline derivatives. Key intermediates include ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and halogenated precursors. Cyclization under acidic or basic conditions forms the quinoline core, followed by hydrolysis to yield the carboxylic acid moiety. Protecting groups (e.g., tert-butyl carbamate) are often used to preserve reactive sites during synthesis .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Analytical techniques include:
- HPLC (≥95% purity threshold) with UV detection at 254 nm.
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methoxy groups at C5/C7).
- Mass spectrometry (ESI-MS) for molecular weight confirmation (theoretical: 249.23 g/mol) .
- Melting point analysis (expected range: 270–272°C for ester analogs) .
Q. What are the primary biological targets of this compound, and how is activity assessed?
The compound exhibits antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. Activity is assessed via:
- Minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.
- Enzyme inhibition assays using purified gyrase subunits .
Advanced Research Questions
Q. What strategies can mitigate low yields during the final cyclization step?
Q. How do electron-donating substituents (e.g., methoxy groups) affect the compound’s reactivity in nucleophilic substitutions?
Methoxy groups at C5/C7 increase electron density on the quinoline ring, enhancing susceptibility to electrophilic attack. This facilitates regioselective halogenation at C6/C8 positions. However, steric hindrance from the 3-carboxylic acid group may limit reactivity at C2 .
Q. What role do hydrogen bonding networks play in its solid-state stability?
X-ray crystallography reveals intramolecular O–H···O and intermolecular N–H···O hydrogen bonds, which stabilize the planar quinoline core. These interactions promote π-stacking (3.34 Å spacing) and reduce hygroscopicity, critical for long-term storage .
Q. How to resolve discrepancies in reported antibacterial potency across studies?
Variability arises from differences in:
- Bacterial strain selection : Mutations in gyrase (e.g., gyrA in E. coli) reduce susceptibility.
- Assay conditions : Adjust pH to 7.4 to mimic physiological environments.
- Compound solubility : Use DMSO as a co-solvent (≤1% v/v) to avoid precipitation .
Q. What factors influence regioselectivity in halogenation reactions of its quinoline core?
- Electronic effects : Electron-rich C5/C7 methoxy groups direct electrophilic halogenation to C6/C8.
- Steric effects : Bulky substituents at C3 (carboxylic acid) hinder halogenation at adjacent positions.
- Catalyst choice : Lewis acids (e.g., FeCl₃) enhance selectivity for para positions relative to methoxy groups .
Q. What analytical techniques are critical for characterizing its crystalline structure?
Q. What are recommended storage conditions to ensure long-term stability?
- Temperature : Store at –20°C in amber glass vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to maintain <10% relative humidity.
- Solubility considerations : Avoid aqueous buffers; lyophilize for stable powder form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
